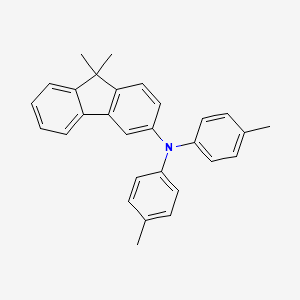
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine is a useful research compound. Its molecular formula is C29H27N and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine typically involves the reaction of appropriate fluorenone derivatives with aromatic amines under specific chemical conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the fluorenone derivative is reacted with an aromatic amine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mecanismo De Acción
The mechanism of action of 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound functions by emitting light when an electric current passes through it. The molecular structure allows for efficient electron and hole transport, leading to the recombination of charge carriers and the emission of light.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
- 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-4-amine
Uniqueness
Compared to similar compounds, 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine is unique due to its specific molecular structure, which provides distinct electronic properties. This uniqueness makes it particularly suitable for use in OLEDs and other electronic applications, where precise control over electronic and optical properties is essential .
Propiedades
Número CAS |
209268-75-7 |
|---|---|
Fórmula molecular |
C29H27N |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
9,9-dimethyl-N,N-bis(4-methylphenyl)fluoren-3-amine |
InChI |
InChI=1S/C29H27N/c1-20-9-13-22(14-10-20)30(23-15-11-21(2)12-16-23)24-17-18-28-26(19-24)25-7-5-6-8-27(25)29(28,3)4/h5-19H,1-4H3 |
Clave InChI |
LITITFGAAWWMMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















